![molecular formula C11H11N3O4 B172164 methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate CAS No. 134426-33-8](/img/structure/B172164.png)
methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a nitro group at the 5-position and a methyl group at the 1-position of the benzimidazole ring, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Methylation: The nitrated benzimidazole is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the methylated benzimidazole is esterified with methyl chloroacetate in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: 2-(1-methyl-5-amino-1H-benzo[d]imidazol-2-yl)acetate.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetic acid.
科学的研究の応用
Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound can be used to study the effects of nitro and methyl substitutions on the biological activity of benzimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
作用機序
The mechanism of action of methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is not fully understood, but it is believed to involve the following:
Interaction with DNA: The compound may intercalate into DNA, disrupting its structure and function, leading to cell death.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.
Generation of Reactive Oxygen Species (ROS): The nitro group can undergo redox cycling, generating ROS that cause oxidative damage to cellular components.
類似化合物との比較
Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate can be compared with other benzimidazole derivatives, such as:
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole used to treat infections.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
Uniqueness
The unique combination of a nitro group at the 5-position and a methyl group at the 1-position of the benzimidazole ring in this compound may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
特性
IUPAC Name |
methyl 2-(1-methyl-5-nitrobenzimidazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-13-9-4-3-7(14(16)17)5-8(9)12-10(13)6-11(15)18-2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFIYMDMIWIMHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
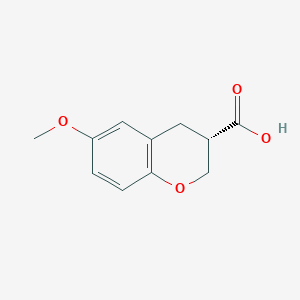


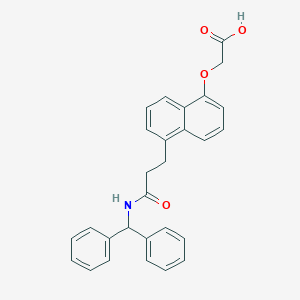
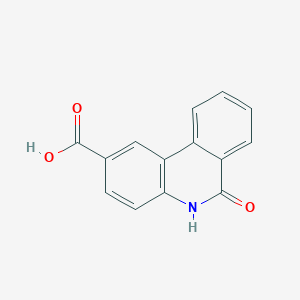
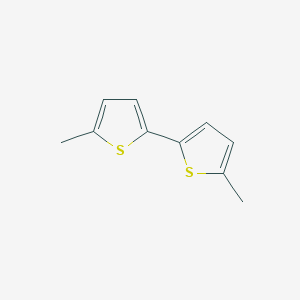
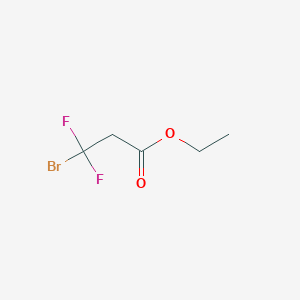
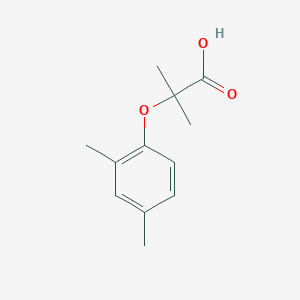
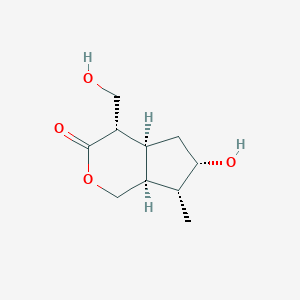
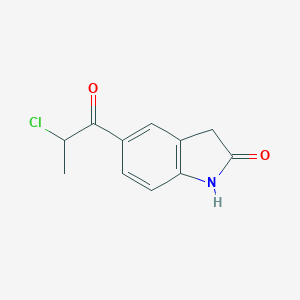
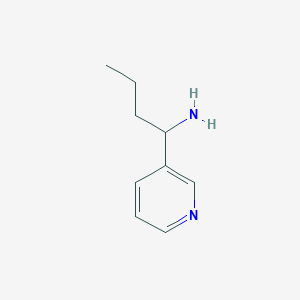
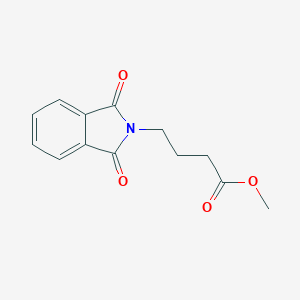

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
